molecular formula C10H11F3N2O3S B14822482 N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Cat. No.: B14822482
M. Wt: 296.27 g/mol
InChI Key: GPGRJYKEEMWADS-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-8(10(11,12)13)4-7(5-14-9)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

GPGRJYKEEMWADS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The cyclopropoxy and methanesulfonamide groups contribute to the compound’s binding affinity and specificity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

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